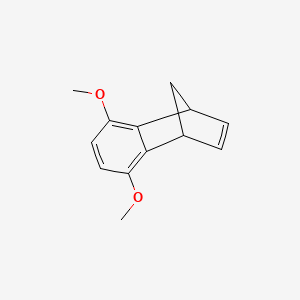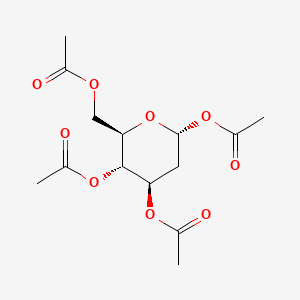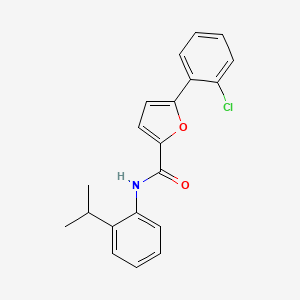
5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and an N-(2-isopropylphenyl) amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step involves the electrophilic aromatic substitution of the furan ring with a chlorophenyl group using reagents such as chlorobenzene and a Lewis acid catalyst.
Formation of the amide bond: The final step involves the reaction of the substituted furan with 2-isopropylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-chlorophenyl)-2-furamide: Lacks the N-(2-isopropylphenyl) group.
N-(2-isopropylphenyl)-2-furamide: Lacks the 2-chlorophenyl group.
5-(2-bromophenyl)-N-(2-isopropylphenyl)-2-furamide: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide is unique due to the presence of both the 2-chlorophenyl and N-(2-isopropylphenyl) groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
853314-74-6 |
|---|---|
Formule moléculaire |
C20H18ClNO2 |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-N-(2-propan-2-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO2/c1-13(2)14-7-4-6-10-17(14)22-20(23)19-12-11-18(24-19)15-8-3-5-9-16(15)21/h3-13H,1-2H3,(H,22,23) |
Clé InChI |
AOOOZCILSDOMJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







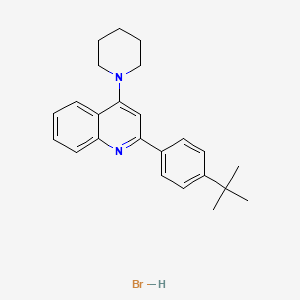
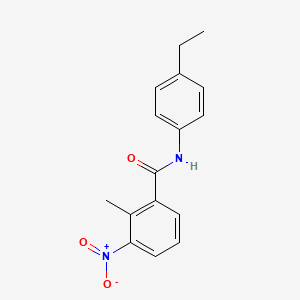
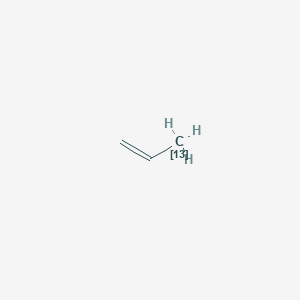
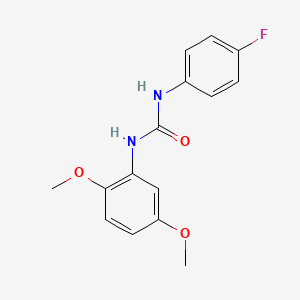
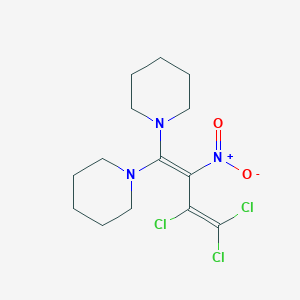
![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)
![1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11944123.png)
